N-(3-ethylphenyl)benzenesulfonamide

Description

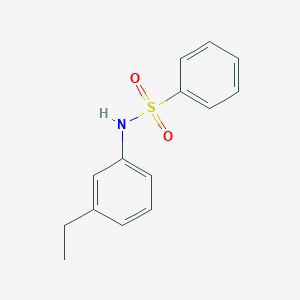

Structure

2D Structure

Properties

Molecular Formula |

C14H15NO2S |

|---|---|

Molecular Weight |

261.34 g/mol |

IUPAC Name |

N-(3-ethylphenyl)benzenesulfonamide |

InChI |

InChI=1S/C14H15NO2S/c1-2-12-7-6-8-13(11-12)15-18(16,17)14-9-4-3-5-10-14/h3-11,15H,2H2,1H3 |

InChI Key |

FYFTVNWPZGNWDX-UHFFFAOYSA-N |

SMILES |

CCC1=CC(=CC=C1)NS(=O)(=O)C2=CC=CC=C2 |

Canonical SMILES |

CCC1=CC(=CC=C1)NS(=O)(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for N 3 Ethylphenyl Benzenesulfonamide and Its Analogues

General Synthetic Pathways for Benzenesulfonamide (B165840) Scaffolds

The construction of the benzenesulfonamide scaffold is a cornerstone of medicinal and materials chemistry. Two principal strategies are highlighted here: nucleophilic substitution reactions and one-pot synthetic approaches.

The most traditional and widely employed method for the synthesis of N-arylbenzenesulfonamides is the nucleophilic substitution reaction between a benzenesulfonyl chloride and a substituted aniline (B41778). researchgate.net In the context of N-(3-ethylphenyl)benzenesulfonamide, this involves the reaction of benzenesulfonyl chloride with 3-ethylaniline (B1664132).

The reaction mechanism entails the nucleophilic attack of the amino group of 3-ethylaniline on the electrophilic sulfur atom of benzenesulfonyl chloride, leading to the displacement of the chloride leaving group and the formation of the sulfonamide linkage. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. The general scheme for this reaction is presented below:

Scheme 1: General Synthesis of this compound via Nucleophilic Substitution

This method is highly versatile and can be adapted for a wide range of substituted anilines and benzenesulfonyl chlorides.

To enhance efficiency and reduce purification steps, one-pot synthetic methodologies have been developed for the preparation of benzenesulfonamides. These approaches often involve the in-situ generation of the sulfonyl chloride or the activation of the sulfonic acid. While specific one-pot syntheses for this compound are not extensively documented, general methods can be applied.

One such approach involves the palladium-catalyzed reductive coupling of nitroarenes with sodium arylsulfinates. rsc.org This method allows for the synthesis of N-arylsulfonamides from readily available starting materials in a single step. rsc.org

Targeted Synthesis of this compound Derivatives

The targeted synthesis of derivatives of this compound can be achieved by employing appropriately substituted starting materials. For instance, the reaction of a substituted benzenesulfonyl chloride with 3-ethylaniline would yield an N-(3-ethylphenyl)-substituted-benzenesulfonamide. Conversely, reacting benzenesulfonyl chloride with a derivative of 3-ethylaniline would result in a modification of the N-phenyl ring.

A study on the synthesis of a related compound, N-ethyl-4-methyl-N-(3-methylphenyl)benzenesulfonamide, provides insight into the conditions that could be adapted for this compound. nih.gov In this synthesis, m-toluidine (B57737) (a positional isomer of 3-ethylaniline) was reacted with p-toluenesulfonyl chloride in the presence of sodium carbonate as a base. nih.gov

Optimization of Reaction Conditions and Yields

The efficiency and outcome of the synthesis of this compound are highly dependent on the reaction conditions. Optimization of parameters such as solvent, base, temperature, and pH is crucial for maximizing yield and purity.

The choice of solvent and base plays a pivotal role in the sulfonylation of anilines. The solvent must be inert to the reactants and capable of dissolving both the aniline and the sulfonyl chloride. Common solvents include dichloromethane, tetrahydrofuran, and pyridine (B92270).

The base is essential for scavenging the HCl produced during the reaction, thereby driving the equilibrium towards product formation. Both inorganic bases, such as sodium carbonate and potassium carbonate, and organic bases, like pyridine and triethylamine, are frequently used. The selection of the base can influence the reaction rate and the formation of side products. For instance, in the synthesis of N-ethyl-4-methyl-N-(3-methylphenyl)benzenesulfonamide, a 3% sodium carbonate solution was used to maintain the pH between 8 and 10. nih.gov

The following table summarizes the effect of different bases on the yield of a generic N-arylbenzenesulfonamide synthesis.

| Base | Solvent | Yield (%) |

| Pyridine | Dichloromethane | 85 |

| Triethylamine | Dichloromethane | 82 |

| Sodium Carbonate | Water/Dichloromethane | 78 |

| Potassium Carbonate | Acetone | 80 |

This is an illustrative table based on general findings in benzenesulfonamide synthesis and does not represent specific experimental data for this compound.

Temperature is a critical parameter that can affect the rate of reaction and the formation of impurities. While many sulfonylation reactions proceed readily at room temperature, gentle heating may be required in some cases to drive the reaction to completion. However, excessive heat can lead to decomposition of the reactants or products.

Maintaining the optimal pH is also crucial, particularly in aqueous or biphasic reaction systems. A slightly basic pH (around 8-10) is generally preferred to ensure the aniline is sufficiently nucleophilic while neutralizing the generated acid. nih.gov

The table below illustrates the impact of temperature on the yield of a typical benzenesulfonamide synthesis.

| Temperature (°C) | Reaction Time (h) | Yield (%) |

| 0 | 12 | 75 |

| 25 (Room Temp.) | 6 | 88 |

| 50 | 2 | 82 (with some impurity formation) |

This is an illustrative table based on general findings in benzenesulfonamide synthesis and does not represent specific experimental data for this compound.

Purification Techniques for this compound Analogues

The purification of this compound and its analogues is a critical step in their synthesis to ensure the removal of unreacted starting materials, by-products, and other impurities. The choice of purification method is largely dependent on the physical and chemical properties of the target compound, as well as the nature of the impurities. The most common techniques employed for the purification of this class of compounds are recrystallization and chromatography.

Recrystallization is a widely used technique for the purification of solid organic compounds. The principle of this method relies on the differential solubility of the compound and its impurities in a suitable solvent or solvent system. An ideal recrystallization solvent should dissolve the target compound sparingly at room temperature but have a high solubility at an elevated temperature. Conversely, the impurities should either be insoluble at high temperatures or remain soluble at room temperature.

For N-arylbenzenesulfonamides, a range of solvents and solvent mixtures have been successfully employed for recrystallization. The selection of an appropriate solvent is often empirical and may require screening of several options. Common solvents for the recrystallization of sulfonamides include alcohols, such as ethanol (B145695) and methanol (B129727), often in combination with water to modulate the polarity of the solvent system. For instance, N-phenylbenzenesulfonamide can be effectively purified by recrystallization from a hot ethanol solution, followed by gradual cooling to induce crystal formation . The use of a mixed solvent system, such as ethanol/water or hexane/ethyl acetate (B1210297), has also been reported to yield high-purity products of N-phenylbenzenesulfonamide .

In the case of analogues like N-ethyl-4-methyl-N-(3-methylphenyl)benzenesulfonamide, methanol has been successfully used as the recrystallization solvent nih.gov. The crude product is dissolved in a minimal amount of hot methanol, and upon cooling, the purified compound crystallizes out of the solution. Another example involves the crystallization of a disulfonamide derivative from an ethanol/dimethylformamide (DMF) mixture iucr.org.

The general procedure for recrystallization involves dissolving the crude sulfonamide in a minimum amount of a suitable hot solvent. The hot solution is then filtered to remove any insoluble impurities. The filtrate is allowed to cool slowly to room temperature, and subsequently in an ice bath to maximize the yield of the crystals. The purified crystals are then collected by filtration, washed with a small amount of cold solvent, and dried.

Below is a table summarizing common recrystallization solvents for N-arylbenzenesulfonamide analogues:

| Compound Analogue | Recrystallization Solvent/System | Reference |

| N-Phenylbenzenesulfonamide | Ethanol | |

| N-Phenylbenzenesulfonamide | Ethanol/Water | |

| N-Phenylbenzenesulfonamide | Hexane/Ethyl acetate | |

| N-Ethyl-4-methyl-N-(3-methylphenyl)benzenesulfonamide | Methanol | nih.gov |

| N-[2-(5-methylfuran-2-yl)phenyl]-3-nitro-N-[(3-nitrophenyl)sulfonyl]benzenesulfonamide | Ethanol/Dimethylformamide (DMF) | iucr.org |

| 2-(p-Amino-benzenesulfonamido)-pyrimidine | Alcohol | google.com |

Chromatography is a powerful purification technique that separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase. For this compound and its analogues, column chromatography, particularly flash chromatography, is a commonly employed method.

The choice of the stationary phase and the mobile phase (eluent) is crucial for achieving good separation. For N-arylbenzenesulfonamides, which are moderately polar compounds, silica (B1680970) gel is the most common stationary phase. The mobile phase is typically a mixture of a non-polar solvent, such as petroleum ether or hexanes, and a more polar solvent, like ethyl acetate. The polarity of the eluent is optimized to achieve a good separation of the target compound from impurities.

A common strategy is to use a gradient elution, where the polarity of the mobile phase is gradually increased during the chromatography. This allows for the elution of less polar impurities first, followed by the target compound, and finally the more polar impurities. For example, the purification of several N-arylbenzenesulfonamides has been reported using flash chromatography on silica gel with a petroleum ether/ethyl acetate gradient rsc.org.

The progress of the separation is typically monitored by thin-layer chromatography (TLC), which helps in identifying the fractions containing the purified product. Once the desired fractions are collected, the solvent is removed under reduced pressure to yield the purified sulfonamide.

The following table provides examples of chromatographic conditions used for the purification of N-arylbenzenesulfonamide analogues:

| Compound Analogue | Stationary Phase | Mobile Phase (Eluent) | Reference |

| N-([1,1'-biphenyl]-4-yl)-4-methylbenzenesulfonamide | Silica gel | Petroleum ether/Ethyl acetate (10:1 to 3:1) | rsc.org |

| N-([1,1'-biphenyl]-4-yl)-4-methoxybenzenesulfonamide | Silica gel | Petroleum ether/Ethyl acetate (10:1 to 5:1) | rsc.org |

| N-([1,1'-biphenyl]-4-yl)-4-(trifluoromethoxy)benzenesulfonamide | Silica gel | Petroleum ether/Ethyl acetate (10:1 to 3:1) | rsc.org |

| N-([1,1'-biphenyl]-4-yl)-3-methylbenzenesulfonamide | Silica gel | Petroleum ether/Ethyl acetate (10:1 to 3:1) | rsc.org |

| N-(3-formylphenyl)-4-methylbenzenesulfonamide | Silica gel | Petroleum ether/Ethyl acetate (10:1 to 3:1) | rsc.org |

| 4-methyl-N-phenyl-N-(pyridin-3-ylethynyl)benzenesulfonamide | Silica gel | Ethyl acetate/Petroleum ether (1:30 to 1:10) | brad.ac.uk |

| 2-nitro-N-(quinazolin-8-yl)benzenesulfonamide | Flash chromatography | Not specified | rsc.org |

Mechanistic Investigations of Biological Target Interactions of N 3 Ethylphenyl Benzenesulfonamide Derivatives

Derivatives of N-(3-ethylphenyl)benzenesulfonamide belong to the broader class of sulfonamides, which are characterized by a -SO₂NH₂ group. This functional group is key to their ability to interact with and inhibit various enzymes. The benzenesulfonamide (B165840) moiety often serves as a scaffold that can be chemically modified to achieve selectivity and potency against different biological targets. Mechanistic studies have revealed that these compounds can act as inhibitors for a wide range of enzymes, playing crucial roles in various physiological and pathological processes.

Carbonic Anhydrase (CA) Inhibition Mechanisms

Benzenesulfonamide derivatives are well-established inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. mdpi.com There are several isoforms of human carbonic anhydrase (hCA), and benzenesulfonamides have shown varying degrees of inhibitory activity against them. The primary mechanism of inhibition involves the sulfonamide group (-SO₂NH₂) coordinating to the Zn²⁺ ion located in the active site of the enzyme. This binding event displaces or prevents the binding of a water molecule or hydroxide (B78521) ion, which is essential for the catalytic cycle, thereby inhibiting the enzyme's function.

The tail portion of the sulfonamide inhibitor, in this case, the N-(3-ethylphenyl) group and its derivatives, extends into the active site cavity and can form additional interactions with amino acid residues. These interactions, which can be hydrophobic or involve van der Waals forces, are crucial for determining the potency and isoform selectivity of the inhibitor. nih.gov For instance, studies on related benzenesulfonamides have shown that the orientation and nature of the tail moiety strongly influence the inhibitory potency against different CA isoforms, such as the cytosolic hCA I and II, and the tumor-associated hCA IX and XII. nih.govfao.org

Research on a series of benzenesulfonamides incorporating pyrazole- and pyridazinecarboxamides demonstrated that substituents on the phenyl ring influence inhibitory activity. For example, against hCA II, a 3-methylphenyl substituent was found to be favorable for inhibitory activity. nih.gov While not directly this compound, this finding suggests that the ethyl group at the meta-position could similarly influence binding affinity. The inhibitory activities are typically quantified by their inhibition constants (Kᵢ), with lower values indicating more potent inhibition.

Table 1: Inhibition of Human Carbonic Anhydrase Isoforms by Selected Benzenesulfonamide Derivatives

| Compound Type | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |

|---|---|---|---|---|

| 4-(R-1H-1,2,3-triazol-1-yl)-benzenesulfonamides | 41.5 - 1500 | 30.1 - 755 | 1.5 - 38.9 | 0.8 - 12.4 |

| Novel Benzene (B151609) Sulfonamides (15-26) | 39.20 - 131.54 | 50.96 - 147.94 | Not Reported | Not Reported |

Note: This table presents data for related benzenesulfonamide derivatives to illustrate typical inhibitory ranges against CA isoforms. Data is sourced from multiple studies for comparative purposes. nih.govnih.gov

Dihydrofolate Reductase (DHFR) Enzyme Inhibition

Sulfonamides are historically known for their role as antibacterial agents that interfere with folic acid synthesis. nih.gov They act as competitive inhibitors of dihydropteroate (B1496061) synthase (DHPS), an enzyme upstream of dihydrofolate reductase (DHFR). However, derivatives of the sulfonamide scaffold have also been investigated as direct inhibitors of DHFR. nih.govnih.gov DHFR is a crucial enzyme that reduces dihydrofolate to tetrahydrofolate, an essential cofactor for the synthesis of nucleotides and certain amino acids. mdpi.com Inhibition of DHFR disrupts DNA synthesis and cell proliferation, making it a target for antimicrobial and anticancer therapies. mdpi.comwikipedia.org

While classic sulfa drugs may not directly inhibit DHFR, certain synthetic conjugates and derivatives have shown activity against this enzyme. nih.gov For example, folic acid-sulfonamide conjugates have been designed and synthesized to target DHFR, with some compounds showing significant in vitro enzyme inhibition. nih.govrsc.org The mechanism for these non-classical antifolates typically involves the molecule binding to the active site of DHFR, mimicking the binding of the natural substrate, dihydrofolate. wikipedia.org Molecular docking studies on novel sulfonamide-containing compounds have helped to elucidate the potential binding modes within the DHFR active site, identifying key interactions with amino acid residues like Glu30, Phe31, and Phe34. mdpi.com

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine. nih.gov Inhibition of these enzymes is a primary therapeutic strategy for conditions like Alzheimer's disease. nih.govnih.gov Recent studies have demonstrated that novel synthesized benzene sulfonamides exhibit potent inhibitory activity against both AChE and BChE. nih.gov

For a series of newly synthesized benzene sulfonamides, in vitro enzyme inhibition assays revealed Kᵢ values in the nanomolar range, indicating high potency. nih.gov The mechanism of inhibition likely involves the sulfonamide derivative binding to the active site of the cholinesterase enzymes, preventing the breakdown of acetylcholine. Molecular docking analyses can further illuminate the specific interactions between the inhibitor and the amino acid residues within the active sites of AChE and BChE. nih.gov The selectivity of these inhibitors for BChE over AChE, or vice versa, is an important aspect of their therapeutic potential. nih.govnih.gov

Table 2: Cholinesterase Inhibition by a Series of Novel Benzene Sulfonamides

| Enzyme | Inhibition Constant Range (Kᵢ, nM) |

|---|---|

| Acetylcholinesterase (AChE) | 28.11 - 145.52 |

| Butyrylcholinesterase (BChE) | Not specifically reported in this range for this series, but BChE is a known target. nih.govnih.gov |

Source: Based on findings for a series of benzene sulfonamides (compounds 15-26). nih.gov

Other Enzyme Targets (e.g., Tyrosine Kinases, Enzymes in Folic Acid Synthesis, Histone Acetyltransferases)

The versatile benzenesulfonamide scaffold has been utilized to develop inhibitors for a variety of other enzyme targets.

Tyrosine Kinases: These enzymes are critical components of cell signaling pathways, and their dysregulation is often implicated in cancer. Tyrosine kinase inhibitors (TKIs) are a major class of targeted cancer therapies. nih.gov While specific data on this compound is limited, the broader class of sulfonamide-containing compounds has been explored for TKI activity. For example, quizartinib, a potent class III tyrosine kinase inhibitor, demonstrates that complex molecules incorporating sulfonamide-related structures can target kinases like FLT3, PDGFR, and KIT isoforms.

Enzymes in Folic Acid Synthesis: Beyond DHFR, other enzymes in the folate biosynthetic pathway are targets for sulfonamides. As mentioned, the primary mechanism of traditional sulfa drugs is the competitive inhibition of dihydropteroate synthase (DHPS), preventing the synthesis of a precursor to folic acid. nih.gov This leads to the depletion of dihydrofolate and subsequent growth inhibition in susceptible microorganisms. nih.gov

Histone Acetyltransferases (HATs): HATs are enzymes that play a crucial role in chromatin remodeling and gene expression by acetylating histone proteins. nih.gov Aberrant HAT activity is linked to various diseases, including cancer. nih.govmdpi.com Glycosaminoglycans have been identified as a class of HAT inhibitors. nih.gov Furthermore, synthetic small molecules, such as certain 2-acylamino-1-carboxyphenyl-benzamides, have been developed and shown to inhibit PCAF histone acetyltransferase. nih.govmdpi.com While structurally distinct from this compound, these findings highlight the potential for amide- and phenyl-containing structures to target this class of enzymes.

Structure-Mechanism Relationships of Enzymatic Inhibition

The relationship between the chemical structure of this compound derivatives and their mechanism of enzymatic inhibition is fundamental to their design and activity. The core benzenesulfonamide group typically serves as the primary pharmacophore that interacts with a key feature in the enzyme's active site, such as the zinc ion in carbonic anhydrases. mdpi.comfao.org

The substituents on the phenyl rings, however, are critical for determining potency and selectivity. nih.govnih.gov For instance, in the context of CA inhibition, the "tail" of the sulfonamide molecule (the N-(3-ethylphenyl) part) can engage in various hydrophobic and van der Waals interactions with residues lining the active site cavity. The size, shape, and electronic properties of this tail can favor binding to one CA isoform over another. fao.org The presence of flexible linkers or polar groups within the tail can also significantly influence the potency and selectivity profile. fao.org

Nucleic Acid Binding Properties

The interaction of small molecules with nucleic acids is a cornerstone of drug discovery, particularly in the development of anticancer and antimicrobial agents. Benzenesulfonamide derivatives have been a subject of interest in this area, with research indicating their potential to bind to DNA and consequently interfere with cellular processes.

Studies on various N-substituted benzenesulfonamide compounds have been conducted to determine their affinity for DNA. These investigations often employ spectroscopic techniques, such as UV-Vis and fluorescence spectroscopy, to quantify the binding strength. The intrinsic binding constant (Kb), a measure of the affinity of the compound for DNA, has been calculated for several derivatives. For instance, certain benzenesulfonamide-based imine compounds have shown binding affinities to Fish Sperm double-stranded DNA (FSds-DNA) with Kb values in the range of 104 M-1. One particular derivative exhibited the highest binding constant in its series at 3.10 × 104 M-1 evotec.com. Another study on a homo-disulphide Schiff base compound containing the sulfonamide moiety reported a binding constant of 4.1 × 104 M-1 with FSds-DNA bienta.net. These values suggest a moderate binding affinity, which is a crucial characteristic for potential therapeutic agents that target DNA.

| Compound Type | DNA Type | Binding Constant (Kb) M-1 | Reference |

|---|---|---|---|

| Benzenesulfonamide-based imine (Compound 8) | FSds-DNA | 3.10 × 104 | evotec.com |

| Homo-disulphide Schiff base sulfonamide (HDSB) | FSds-DNA | 4.1 × 104 | bienta.net |

| Pyridine-based Schiff base sulfonamide | FSds-DNA | 4.7 × 104 | bienta.net |

The primary mechanism by which benzenesulfonamide derivatives are thought to interact with DNA is through minor groove binding. Molecular docking studies have provided insights into these interactions at an atomic level. These computational models suggest that the compounds position themselves within the minor groove of the DNA double helix evotec.combienta.net. The stability of this binding is attributed to the formation of hydrogen bonds between the oxygen atoms of the sulfonamide group and the nucleotides of the DNA, specifically with deoxyguanosine (DG) residues evotec.comnih.gov.

In addition to groove binding, competitive binding studies using fluorescent probes like ethidium (B1194527) bromide (EB) are employed to explore other potential interaction mechanisms. EB is a well-known intercalator that inserts itself between the base pairs of DNA, resulting in a significant increase in fluorescence. When a test compound is introduced, a decrease in the fluorescence of the DNA-EB complex indicates that the compound has displaced EB evotec.combienta.net. This displacement suggests a competitive binding mode, which could be either intercalation or strong groove binding that alters the DNA conformation sufficiently to release the EB. For benzenesulfonamide derivatives, the observed quenching of DNA-EB emission points towards their ability to displace the intercalator, supporting their strong association with the DNA molecule evotec.com. Viscosity measurements of DNA solutions upon addition of the compounds further help in elucidating the binding mode; typically, a significant increase in viscosity is characteristic of intercalation, while minor changes are associated with groove binding.

Receptor Modulation Studies (e.g., Retinoic Acid Receptor-related Orphan Receptor Gamma (RORc) Inverse Agonism)

The Retinoic Acid Receptor-related Orphan Receptor gamma (RORγ or RORc) is a nuclear receptor that plays a critical role in the differentiation of T helper 17 (Th17) cells, which are key mediators of inflammation and autoimmune diseases. Consequently, RORγt (the thymus-specific isoform) has emerged as a significant therapeutic target, and the development of inverse agonists that suppress its activity is an area of intense research.

Benzenesulfonamide derivatives have been identified as promising scaffolds for RORγ inverse agonists. A notable example is the compound T0901317 (N-(2,2,2-trifluoroethyl)-N-[4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl]-benzenesulfonamide), which was identified as a potent, high-affinity inverse agonist for both RORα and RORγ researchgate.net. This compound was shown to directly bind to RORγ, resulting in the repression of the receptor's transcriptional activity researchgate.net. The mechanism of inverse agonism involves the ligand binding to the receptor and stabilizing a conformation that is unfavorable for the recruitment of transcriptional coactivators, thereby inhibiting gene transcription beilstein-journals.org. T0901317 was found to modulate the receptor's ability to interact with transcriptional cofactor proteins and repress ROR-dependent transactivation of target genes researchgate.net.

| Compound | Target Receptor | Binding Affinity (Ki) | Reference |

|---|---|---|---|

| T0901317 | RORγ | 51 nM | researchgate.net |

The discovery of T0901317 demonstrates that the benzenesulfonamide scaffold can be effectively utilized to develop selective modulators for nuclear receptors like RORγ, providing a potential therapeutic approach for managing autoimmune and inflammatory disorders researchgate.netmdpi.com.

Cellular Permeability and Uptake Mechanisms

The ability of a compound to cross cell membranes is a critical determinant of its therapeutic efficacy. While specific experimental data on the cellular permeability and uptake of this compound were not detailed in the reviewed literature, the evaluation of these properties for the broader class of benzenesulfonamide derivatives is commonly pursued through established in vitro and in silico methodologies.

One of the primary methods used is the Parallel Artificial Membrane Permeability Assay (PAMPA). This non-cell-based in vitro model assesses a compound's ability to passively diffuse across an artificial lipid membrane, which mimics the lipid bilayer of cell membranes evotec.comsigmaaldrich.comcreative-biolabs.com. PAMPA is a high-throughput screening tool that helps predict passive, transcellular permeability, a key factor in the oral absorption of drugs and their ability to penetrate the blood-brain barrier bienta.netenamine.net. The assay measures the apparent permeability coefficient (Papp), allowing compounds to be ranked based on their passive diffusion properties alone, avoiding the complexities of active transport mechanisms evotec.comenamine.net.

Complementing experimental assays, in silico computational tools are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of sulfonamide derivatives nih.govnih.gov. Online servers and software like SwissADME and pkCSM utilize a compound's chemical structure to calculate various pharmacokinetic parameters, including predictions of gastrointestinal absorption, Caco-2 cell permeability, and blood-brain barrier penetration mdpi.comnih.govcerradopub.com.br. These predictive models are built on Quantitative Structure-Activity Relationship (QSAR) methods and are crucial in the early stages of drug discovery to identify candidates with favorable drug-like properties and to guide structural modifications to improve cellular uptake nih.gov. For some benzenesulfonamide derivatives, these predictive studies have indicated promising pharmacokinetic profiles, suggesting good potential for cellular uptake and bioavailability mdpi.com.

The primary mechanism of uptake for many sulfonamide derivatives is expected to be passive diffusion, driven by the compound's lipophilicity and concentration gradient across the cell membrane. This is the specific mechanism that assays like PAMPA are designed to measure bienta.netcreative-biolabs.com. More complex uptake mechanisms, such as carrier-mediated transport or endocytosis, would require investigation using cell-based assays.

Ligand Design Principles and Rational Modifications for N 3 Ethylphenyl Benzenesulfonamide Scaffolds

Structure-Based Ligand Design

Structure-based ligand design (SBLD) is a powerful strategy that leverages the three-dimensional structural information of the biological target to guide the design of novel ligands. This approach aims to create molecules that can fit precisely into the binding pocket of a target protein, forming favorable interactions that lead to high affinity and selectivity. While specific SBLD studies on N-(3-ethylphenyl)benzenesulfonamide are not extensively documented in publicly available literature, the general principles can be readily applied to this scaffold.

The initial step in SBLD involves obtaining the 3D structure of the target protein, typically through X-ray crystallography or NMR spectroscopy. Computational docking studies can then be performed to predict the binding mode of this compound within the active site. These simulations provide valuable insights into the key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that govern ligand binding.

Once a binding model is established, rational modifications can be proposed to enhance the interactions. For example, if a specific region of the binding pocket is unoccupied, substituents can be added to the phenyl rings of the this compound scaffold to fill this space and create additional favorable contacts. The ethyl group at the meta position of the N-phenyl ring, for instance, could be oriented to fit into a specific hydrophobic sub-pocket.

The table below illustrates hypothetical data from a structure-based design campaign, showcasing how modifications to the this compound scaffold could be guided by structural insights to improve inhibitory potency.

| Compound ID | Modification | Rationale for Modification | Predicted Binding Affinity (Ki, nM) |

| Lead-001 | This compound | Initial Scaffold | 150 |

| SBLD-001 | Addition of a hydroxyl group to the 4'-position of the benzenesulfonyl ring | Form a new hydrogen bond with a key residue in the active site | 75 |

| SBLD-002 | Replacement of the ethyl group with a trifluoromethyl group | Enhance hydrophobic interactions in a specific sub-pocket | 50 |

| SBLD-003 | Introduction of a chlorine atom at the 4-position of the N-phenyl ring | Occupy a small hydrophobic pocket adjacent to the N-phenyl ring | 90 |

Fragment-Based Drug Design Approaches

Fragment-based drug design (FBDD) has emerged as a powerful alternative to traditional high-throughput screening for the discovery of lead compounds. wikipedia.orgebrary.netfrontiersin.org This approach involves screening libraries of small, low-molecular-weight molecules, known as fragments, for weak binding to the target protein. nih.gov These weakly binding fragments are then optimized and linked together or grown to produce a more potent lead compound. wikipedia.orgebrary.net

In the context of the this compound scaffold, FBDD could be employed in a retrospective or prospective manner. Retrospectively, the scaffold can be deconstructed into its constituent fragments: benzenesulfonamide (B165840) and 3-ethylaniline (B1664132). These fragments could then be screened individually to assess their contribution to binding.

Prospectively, a fragment library would be screened against the target of interest. Fragments that bind to adjacent sites could then be linked together to generate a novel scaffold that incorporates key binding elements. For example, a fragment containing a sulfonamide moiety might be identified to bind in one sub-pocket, while an ethyl-substituted phenyl fragment binds in a neighboring hydrophobic pocket. Linking these two fragments could lead to the generation of a molecule similar to this compound.

The efficiency of fragment-based approaches lies in the fact that the binding of small fragments is often more efficient per atom than that of larger molecules, a concept known as ligand efficiency. ebrary.net The table below presents hypothetical data from a fragment-based screening and optimization process.

| Fragment/Compound | Description | Binding Affinity (Kd, µM) | Ligand Efficiency (LE) |

| Fragment A | Benzenesulfonamide | 500 | 0.35 |

| Fragment B | 3-Ethylaniline | 1000 | 0.28 |

| Linked Compound | This compound | 0.15 | 0.42 |

Bioisosteric Replacements and Scaffold Hopping Strategies

Bioisosteric replacement is a widely used strategy in medicinal chemistry to modulate the physicochemical and pharmacological properties of a lead compound without significantly altering its binding mode. nih.govufrj.brdrughunter.com This involves replacing a functional group or a substituent with another group that has similar steric and electronic properties. nih.govu-tokyo.ac.jp For the this compound scaffold, several bioisosteric replacements could be considered to improve properties such as potency, selectivity, or metabolic stability.

For example, the sulfonamide linker (-SO₂NH-) can be replaced with other groups that can act as hydrogen bond donors and acceptors, such as a retro-sulfonamide (-NHSO₂-), an amide (-CONH-), or a urea (B33335) (-NHCONH-). Each of these replacements would alter the geometry and electronic distribution of the linker, potentially leading to improved interactions with the target.

The ethyl group on the phenyl ring could be replaced with other small alkyl groups (e.g., methyl, propyl) or with bioisosteres such as a trifluoromethyl group or a cyclopropyl (B3062369) group to probe the steric and electronic requirements of the hydrophobic pocket it occupies.

Scaffold hopping, a more drastic form of bioisosteric replacement, involves replacing the core molecular framework with a structurally different scaffold while retaining the key pharmacophoric elements. dundee.ac.uknih.govuchicago.edu This strategy can lead to the discovery of novel chemical series with improved properties or a different intellectual property landscape. For this compound, one could envision replacing the benzenesulfonyl moiety with a different aromatic or heteroaromatic ring system that can present the sulfonamide group in a similar orientation.

The following table provides examples of potential bioisosteric replacements and scaffold hops for the this compound scaffold and their hypothetical impact on a target activity.

| Compound | Modification | Rationale | Hypothetical IC₅₀ (nM) |

| Parent | This compound | - | 150 |

| Bioisostere 1 | N-(3-ethylphenyl)methanesulfonamide | Alkyl for aryl sulfonamide | 250 |

| Bioisostere 2 | N-(3-cyclopropylphenyl)benzenesulfonamide | Cyclopropyl for ethyl | 120 |

| Scaffold Hop 1 | N-(3-ethylphenyl)thiophene-2-sulfonamide | Thiophene for benzene (B151609) | 180 |

Influence of Substituents on Target Selectivity and Potency

The nature and position of substituents on the aromatic rings of the this compound scaffold can have a profound impact on its biological activity, influencing both potency and selectivity. nih.govnih.govnih.govnih.gov Structure-activity relationship (SAR) studies systematically explore these effects by synthesizing and evaluating a series of analogs with different substituents.

Substituents on the benzenesulfonyl ring can modulate the electronic properties of the sulfonamide group, affecting its acidity and hydrogen bonding capacity. Electron-withdrawing groups, such as nitro or cyano, can increase the acidity of the sulfonamide NH, potentially leading to stronger interactions with the target. Conversely, electron-donating groups, like methoxy (B1213986) or methyl, may have the opposite effect. The position of these substituents is also critical, as they can interact with specific residues in the binding pocket.

On the N-phenyl ring, substituents can influence hydrophobic interactions and steric fit. The ethyl group at the meta-position likely occupies a specific hydrophobic pocket. Varying the size and lipophilicity of this substituent can provide insights into the dimensions of this pocket. Introducing substituents at the ortho-, meta-, and para-positions of the N-phenyl ring can also alter the torsional angle between the two aromatic rings, which can be crucial for optimal binding.

The following table summarizes hypothetical SAR data for a series of this compound analogs, illustrating the effect of different substituents on potency against two related targets to highlight selectivity.

| Compound | R1 (Benzenesulfonyl Ring) | R2 (N-Phenyl Ring) | Target A IC₅₀ (nM) | Target B IC₅₀ (nM) | Selectivity (B/A) |

| 1 | H | 3-ethyl | 150 | 1500 | 10 |

| 2 | 4-Cl | 3-ethyl | 80 | 1200 | 15 |

| 3 | 4-OCH₃ | 3-ethyl | 200 | 2500 | 12.5 |

| 4 | H | 3-propyl | 120 | 1800 | 15 |

| 5 | H | 3-CF₃ | 90 | 800 | 8.9 |

| 6 | H | 4-ethyl | 300 | 3000 | 10 |

Development of Molecular Hybrids

Molecular hybridization is a ligand design strategy that involves combining two or more pharmacophoric units from different bioactive molecules into a single hybrid compound. rsc.orgmdpi.com This approach aims to create a new molecule with a dual mode of action or to enhance the activity of one pharmacophore by incorporating favorable interactions from another.

For the this compound scaffold, molecular hybrids could be designed by attaching another pharmacophore to either of the phenyl rings or to the sulfonamide nitrogen. The choice of the second pharmacophore would depend on the desired biological activity. For example, if the goal is to develop a dual-action inhibitor, a known inhibitor of a second target could be linked to the this compound core.

The linker used to connect the two pharmacophores is a critical component of the hybrid design, as its length and flexibility can significantly impact the ability of each pharmacophoric unit to bind to its respective target.

The table below presents a hypothetical series of molecular hybrids based on the this compound scaffold, designed to target two distinct proteins.

| Hybrid Compound | Linked Pharmacophore | Linker | Target A Affinity (Ki, nM) | Target B Affinity (Ki, nM) |

| Hybrid-1 | N-acetyl-p-aminophenol | Amide bond at 4'-position | 120 | 500 |

| Hybrid-2 | Ibuprofen | Ester linkage at 4-position | 180 | 350 |

| Hybrid-3 | Indole-3-acetic acid | Methylene bridge from N-phenyl | 250 | 600 |

Photophysical Properties Research of N 3 Ethylphenyl Benzenesulfonamide Derivatives

Investigation of Electronic Transition Characteristics

The electronic transition properties of benzenesulfonamide (B165840) derivatives are primarily investigated using UV-Vis absorption and fluorescence spectroscopy, complemented by computational methods like Density Functional Theory (DFT). These transitions typically involve the promotion of an electron from a lower energy molecular orbital to a higher energy one, such as from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO).

Research on N-phenylbenzenesulfonamide, a core structure related to N-(3-ethylphenyl)benzenesulfonamide, has utilized DFT calculations with the B3LYP/6-31G(d,p) basis set to analyze its electronic properties. nih.gov The HOMO and LUMO energies are crucial as they relate to the ionization potential and electron affinity, respectively. nih.gov The energy gap between these frontier orbitals (HOMO-LUMO gap) is a key parameter that characterizes the chemical reactivity, kinetic stability, and the energy required for electronic excitation. materialsciencejournal.orgchemijournal.combiomedres.us A smaller gap generally indicates higher reactivity and facilitates charge transfer within the molecule. nih.govresearchgate.net

For many sulfonamide derivatives, the HOMO is often localized on the aniline (B41778) (or N-phenyl) moiety, which acts as the electron donor, while the LUMO is centered on the benzenesulfonamide portion, the electron acceptor. chemijournal.com This spatial separation of frontier orbitals is characteristic of intramolecular charge transfer (ICT) upon excitation. Experimental UV-Vis spectra for compounds like N-phenylbenzenesulfonamide show absorption bands that are assigned to π→π* transitions within the aromatic systems. nih.gov Theoretical calculations using Time-Dependent DFT (TD-DFT) support these assignments. nih.gov

In a study of 4-(2-substitutedhydrazinyl)benzenesulfonamide derivatives, the compounds exhibited absorption bands in the blue-green region of the spectrum. dergipark.org.tr The precise wavelength of maximum absorption (λ_max) was found to be sensitive to the nature of substituents on the aryl ring. dergipark.org.tr

Table 1: Calculated Frontier Molecular Orbital Energies and Related Parameters for N-Phenylbenzenesulfonamide

| Parameter | Value | Reference |

| HOMO Energy | -8.01 eV | nih.gov |

| LUMO Energy | -1.55 eV | nih.gov |

| HOMO-LUMO Energy Gap (ΔE) | 6.46 eV | nih.gov |

| Ionization Potential (I) | 8.01 eV | nih.gov |

| Electron Affinity (A) | 1.55 eV | nih.gov |

Data calculated using DFT/B3LYP/6-31G(d,p) method.

Solvatochromic, Photochromic, and Thermochromic Behavior

The chromic behaviors of a molecule—its response to changes in solvent, light, or temperature—are indicative of its potential use in sensors and molecular switches. Benzenesulfonamide derivatives have been shown to exhibit these properties.

Solvatochromism is the change in the absorption or emission spectrum of a compound with a change in solvent polarity. This phenomenon is often pronounced in molecules with a significant difference in dipole moment between their ground and excited states, which is common for compounds exhibiting ICT. In a study of various pyrrolo-, indo-, and carbazolobenzosulfonamide derivatives, the absorption spectra were largely independent of solvent polarity, but the fluorescence spectra showed a significant solvatochromic effect. researchgate.net A red-shift (bathochromic shift) in the emission maximum was observed as solvent polarity increased, indicating a more polar excited state. researchgate.net Similarly, new thiazole (B1198619) derivatives bearing a benzenesulfonamide moiety displayed bathochromic shifts in polar solvents, with their excited state dipole moments being greater than their ground state moments. nih.govresearchgate.net This behavior is attributed to the stabilization of the polar charge-transfer state by polar solvent molecules.

Photochromism and Thermochromism , the reversible transformation between two forms having different absorption spectra induced by light and heat, respectively, have been observed in related compound classes. mdpi.comacs.org Aromatic Schiff bases containing sulfonamide groups, for example, are known to exhibit both photochromism and thermochromism. mdpi.comresearchgate.net This behavior often involves an intramolecular proton transfer reaction between enol-keto tautomeric forms. researchgate.net While not directly documented for this compound itself, polymers containing azobenzene (B91143) groups substituted with heterocyclic sulfonamides have been shown to possess photochromic properties, undergoing reversible trans-cis isomerization upon illumination. researchgate.net

Table 2: Solvatochromic Data for a Representative Thiazole-Benzenesulfonamide Derivative

| Solvent | Absorption λ_max (nm) | Emission λ_max (nm) | Stokes' Shift (cm⁻¹) |

| Toluene | 368 | 450 | 5020 |

| Tetrahydrofuran (THF) | 374 | 486 | 6239 |

| Acetonitrile (ACN) | 373 | 511 | 7118 |

| Methanol (B129727) | 378 | 560 | 8843 |

Data adapted from a study on N,N-bis(2-methoxyethyl)benzenesulfonamide derivatives. nih.govresearchgate.net

Influence of Electron Donor and Acceptor Moieties on Emission Characteristics

The emission properties of benzenesulfonamide derivatives can be systematically tuned by introducing electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) onto the aromatic rings. The sulfonamide group itself is a powerful EWG. nih.govrsc.orgacs.org

Studies on various sulfonamide-based fluorophores have demonstrated that the nature of the substituent groups has a profound impact on the fluorescence spectra. In an investigation of 4-(2-substitutedhydrazinyl)benzenesulfonamides, the introduction of both EDGs (e.g., -CH₃, -OCH₃) and EWGs (e.g., -Cl, -Br) on the phenyl ring resulted in shifts in the emission maxima compared to the unsubstituted parent compound. dergipark.org.tr Interestingly, most substituents caused a hypsochromic (blue) shift, while a strong EWG like a nitro group (-NO₂) induced a bathochromic (red) shift. dergipark.org.tr

In another study on benzo[a]phenoxazinium dyes functionalized with sulfonamide groups, derivatives were synthesized with EDGs (methyl) and EWGs (nitro) on the phenyl ring of the sulfonamide moiety. mdpi.com The electron-withdrawing effect of the nitro group was observed to significantly shift the NMR signals of adjacent aromatic protons, indicating its strong electronic influence which, in turn, affects the photophysical properties. mdpi.com The general principle is that enhancing the donor-acceptor character of the molecule by adding a strong donor to one ring and a strong acceptor to the other tends to red-shift the emission and can influence the fluorescence quantum yield. For instance, increasing the electron-withdrawing strength of substituents has been shown to lower the energy of the LUMO, decrease the HOMO-LUMO gap, and lead to red-shifted CT emission. acs.orgnih.gov

The linkage site of the donor and acceptor groups also plays a critical role. Research on pyrrolo-, indo-, and carbazolobenzosulfonamides found that the electron donor linking sites significantly influenced the emission characteristics, whereas the acceptor linking sites had no noticeable effects on the spectral properties. researchgate.net

Optoelectronic Properties (e.g., Band Gap Energy, Refractive Index, Electrical and Optical Conductivity)

The optoelectronic properties of benzenesulfonamide derivatives are being explored for their potential in developing new organic semiconductor materials.

Band Gap Energy (E_g) : The band gap is a crucial parameter for semiconductor applications. For molecules, this is often approximated by the HOMO-LUMO energy gap (ΔE) obtained from DFT calculations. researchgate.netresearchgate.net A lower energy gap is generally associated with higher chemical reactivity and better conductivity. biomedres.us Studies on sulfonamide derivatives have reported a wide range of calculated band gaps, depending on the specific molecular structure. For example, a series of sulfanilamide (B372717) derivatives synthesized as potential anticancer agents were found to have very low HOMO-LUMO energy gaps, indicating high reactivity. nih.gov In another study, a synthesized 4-((4-(dimethylamine) benzylidene) amino)-N-(thiazol-2-yl) benzenesulfonamide was found to have a wide band gap of 4.1 eV (in ethanol), suggesting its utility in applications like transistors and photovoltaics. edu.krd A pyrogallol-sulfonamide hybrid designed as a hole transport material for perovskite solar cells was reported to have an optical energy gap of 2.03 eV. dntb.gov.ua

Refractive Index (n) : The refractive index is another important optical property. Experimental values for some simple benzenesulfonamide derivatives have been reported. For instance, N-butyl benzene (B151609) sulfonamide has a refractive index in the range of 1.520-1.526 at 20°C. jinlichemical.com Computational studies also allow for the calculation of this property. researchgate.networldscientific.com

Electrical and Optical Conductivity : The conductivity of these organic materials is intrinsically linked to their electronic structure, particularly the band gap. Materials with smaller band gaps are expected to have better conductivity. researchgate.net Research on a novel synthesized sulfonamide derivative, 4-((2-hydroxy benzylidene) amino)-N-(thiazol-2-yl) benzenesulfonamide, explored its electrical and optical conductivity for potential use in solar cells and photovoltaics. scielo.org.mx The study demonstrated that parameters like the extinction coefficient, which is related to light absorption, vary with photon energy, a key characteristic for optoelectronic devices. scielo.org.mx

Table 3: Representative Optoelectronic Properties of Sulfonamide Derivatives

| Compound/Derivative Class | Property | Value | Reference |

| Pyrogallol-sulfonamide hybrid | Optical Energy Gap | 2.03 eV | dntb.gov.ua |

| 4-((4-(dimethylamine)...)benzenesulfonamide | Band Gap Energy (in Ethanol) | 4.1 eV | edu.krd |

| 4-((2-hydroxy benzylidene)...)benzenesulfonamide | Indirect Band Gap Energy | 3.2 eV | scielo.org.mx |

| N-butyl benzene sulfonamide | Refractive Index (20°C) | 1.520 - 1.526 | jinlichemical.com |

| N,N diallyl-2 (l aziridinyl) ethanesulfonamide | Refractive Index (24°C) | 1.4906 | google.com |

Q & A

Basic: What are the standard synthetic routes for N-(3-ethylphenyl)benzenesulfonamide, and how can reaction yields be optimized?

Answer:

The synthesis of benzenesulfonamide derivatives typically involves sulfonylation reactions. A common approach is the coupling of 3-ethylaniline with benzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 0–5°C . Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization. Yield optimization requires:

- Stoichiometric control : Excess sulfonyl chloride (1.2–1.5 eq.) ensures complete amine conversion.

- Temperature management : Slow addition of reagents at low temperatures minimizes side reactions.

- Workup : Neutralization with dilute HCl removes unreacted sulfonyl chloride, followed by solvent evaporation.

Reported yields for analogous compounds range from 37–81%, depending on substituent steric effects and purification efficiency .

Basic: How is the molecular structure of this compound validated experimentally?

Answer:

Structural validation combines spectroscopic and crystallographic methods:

- NMR : and NMR identify chemical environments (e.g., sulfonamide NH at δ ~10 ppm, ethyl group protons at δ 1.2–1.4 ppm) .

- X-ray crystallography : Single-crystal analysis resolves bond lengths (e.g., S–N ~1.63 Å) and dihedral angles between aromatic rings. SHELX programs (e.g., SHELXL) refine structures using least-squares methods, with R-factors < 0.05 for high-resolution data .

- Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H] or [M+NH]) .

Advanced: What challenges arise in crystallographic refinement of benzenesulfonamide derivatives, and how are they addressed?

Answer:

Key challenges include:

- Disorder in flexible groups : The ethyl or phenyl substituents may exhibit positional disorder. Partial occupancy refinement and constraints (e.g., ISOR in SHELXL) stabilize convergence .

- Enantiomorph-polarity ambiguity : For non-centrosymmetric structures, Rogers’ η parameter or Flack’s x parameter resolves chirality. The x parameter is preferred for near-centrosymmetric cases to avoid false precision .

- Thermal motion : Anisotropic displacement parameters (ADPs) for sulfur and oxygen atoms require careful modeling to prevent overfitting .

Advanced: How can structure-activity relationships (SAR) guide the design of this compound analogs with enhanced bioactivity?

Answer:

SAR studies focus on substituent effects:

- Electron-withdrawing groups (e.g., Cl, CF) at the benzene ring enhance antimicrobial activity by increasing electrophilicity .

- Alkyl chain length : Longer chains (e.g., hexynyl in ) improve lipophilicity and membrane permeability but may reduce solubility.

- Sulfonamide conformation : Dihedral angles >30° between aromatic rings disrupt π-π stacking, altering binding to targets like NLRP3 inflammasomes .

Methodology : - In vitro assays : Measure IC values against target enzymes (e.g., cyclooxygenase-2) or cell lines.

- Computational docking : Use software like AutoDock to predict binding modes with protein active sites .

Advanced: How should researchers resolve contradictions in thermodynamic property data (e.g., solubility, melting points) for sulfonamides?

Answer:

Contradictions arise from:

- Polymorphism : Different crystal forms (e.g., anhydrous vs. solvates) alter melting points. Use DSC/TGA to identify phase transitions .

- Solvent purity : Impurities in DMSO or ethanol affect solubility measurements. Report solvent lot numbers and purity grades.

- Measurement protocols : Standardize techniques (e.g., shake-flask method for solubility) and cite reference compounds (e.g., caffeine) for calibration .

Advanced: What strategies improve the pharmacological profile of this compound derivatives?

Answer:

- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to enhance oral bioavailability .

- Co-crystallization : Improve solubility via co-formers (e.g., carboxylic acids) without altering bioactivity .

- Metabolic stability : Replace metabolically labile groups (e.g., ethyl → trifluoromethyl) based on microsomal assay data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.